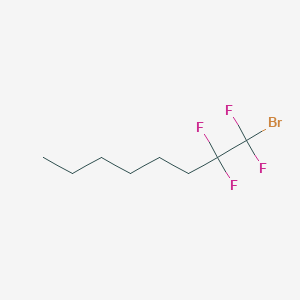

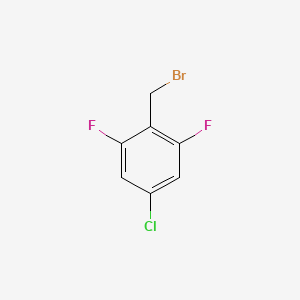

![molecular formula C9H5ClOS B1272748 ベンゾ[b]チオフェン-3-カルボニルクロリド CAS No. 39827-12-8](/img/structure/B1272748.png)

ベンゾ[b]チオフェン-3-カルボニルクロリド

概要

説明

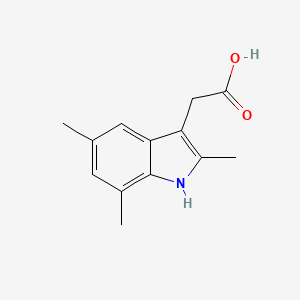

Benzo[b]thiophene derivatives are aromatic heterocyclic compounds that have garnered significant interest due to their presence in a variety of natural and synthetic compounds with broad applications in medicinal chemistry and materials science. These compounds exhibit a range of pharmacological properties, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, benzo[b]thiophene derivatives have been employed as organic photoelectric materials and organic semiconductors, and they serve as building blocks or intermediates for the synthesis of pharmaceutically important molecules .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a subject of extensive research. A general and convenient synthesis of benzo[b]thiophene derivatives, including the thiophene homologues, has been developed, which is structurally characterized by single-crystal X-ray analysis . Another efficient method involves the gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles, which is applicable to a wide range of substrates with diverse electronic and steric properties . Additionally, a completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst has been reported, which couples benzo[b]thiophenes with aryl chlorides . Moreover, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been achieved through aromatic nucleophilic substitution reactions and Heck-type coupling .

Molecular Structure Analysis

The molecular structures of benzo[b]thiophene derivatives are characterized by their planarity and packing arrangements. For instance, benzo[b]thiophene homologues have been found to have completely planar molecular structures packed in a herringbone arrangement . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, has been determined by single-crystal X-ray structure determination, revealing two sets of symmetry-related molecules connected by weak CH…π interactions, with the packing structure dominated by Van der Waals forces .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions that are crucial for their functionalization and application in different fields. The C-H arylation of benzo[b]thiophenes has been achieved with complete selectivity using a ligand-free, dual catalytic system . Furthermore, the synthesis of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes has been realized using the Fiesselmann thiophene synthesis, which involves the Friedel-Crafts acylation followed by treatment with methyl thioglycolate or sodium sulfide and an alkylating agent .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra, which provide insights into their electrochemical and optical properties . The synthesis and characterization of new benzo[b]thiophene derivatives have also included elemental analyses, IR, NMR, and mass spectral studies, which help in understanding their structural and chemical behavior .

科学的研究の応用

有機半導体

ベンゾ[b]チオフェン-3-カルボニルクロリド誘導体は、有機半導体の開発において重要な役割を果たしています。これらの化合物は、電荷輸送を促進する能力により、有機電界効果トランジスタ(OFET)の進歩に不可欠です。 チオフェン環の硫黄原子は、半導体の安定性に寄与し、その電子特性を向上させます .

有機発光ダイオード(OLED)

OLED技術の分野では、チオフェン誘導体は、発光層の製造のための重要な構成要素として機能します。 チオフェン系分子の電子構造は、高品質なディスプレイおよび照明用途に不可欠な、効率的なエネルギー移動と発光を可能にします .

腐食防止剤

チオフェン化合物の工業的用途には、腐食防止剤としての使用が含まれます。 これらの分子は、金属表面に保護層を形成し、酸化劣化を防ぎ、さまざまな工業部品の寿命を延ばします .

抗癌活性

チオフェン誘導体は、抗癌研究において大きな可能性を示しています。 特定のベンゾ[b]チオフェン-3-カルボニルクロリド誘導体は合成され、癌細胞株に対する細胞毒性を試験した結果、潜在的な治療薬として有望な結果が得られました .

抗菌性と抗酸化特性

チオフェン誘導体の抗菌活性は、新しい抗生物質の開発において価値があります。それらは、さまざまな細菌種および真菌種に対して効果的であることが示されています。 さらに、一部の誘導体は抗酸化特性を示し、酸化ストレス関連疾患の管理に役立つ可能性があります .

麻酔用途

チオフェン誘導体は、麻酔薬として医学的用途にも使用されています。たとえば、チオフェン部分を有するアルチカインは、ヨーロッパで広く使用されている歯科用麻酔薬です。 それは電圧依存性ナトリウムチャネルブロッカーとして作用し、歯科治療中の局所的な痛みを軽減します .

Safety and Hazards

将来の方向性

While specific future directions for Benzo[b]thiophene-3-carbonyl chloride are not mentioned in the literature, thiophene derivatives are a topic of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of Benzo[b]thiophene-3-carbonyl chloride and related compounds.

作用機序

Target of Action

Benzo[b]thiophene-3-carbonyl chloride is a chemical compound used in proteomics research . . It’s worth noting that compounds with similar structures have been used in the development of potential anticancer agents .

Mode of Action

It’s known that the compound can react with other substances under certain conditions . More research is needed to fully understand its interactions with biological targets.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may interfere with cell division and growth pathways.

Result of Action

Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.

Action Environment

The action of Benzo[b]thiophene-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that temperature could affect its stability. Additionally, the compound is considered dangerous, with safety information indicating that it can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it should be handled with care to ensure safety and efficacy.

特性

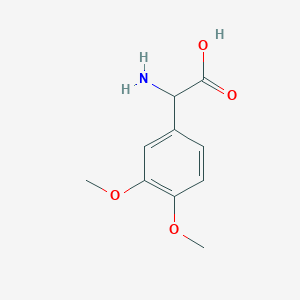

IUPAC Name |

1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMXWLPUJAYDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379998 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39827-12-8 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。